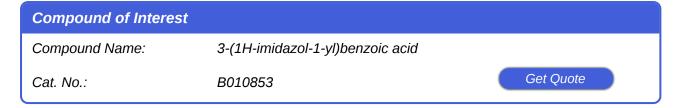


Technical Guide to 3-(1H-imidazol-1-yl)benzoic acid: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-1-yl)benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety substituted with an imidazole ring at the meta-position. This unique architecture provides two key reactive sites: the carboxylic acid group, which can undergo esterification or amidation, and the imidazole ring, which possesses a nucleophilic nitrogen atom ideal for coordination with metal ions.[1] Its CAS number is 108035-47-8.[1] This dual reactivity makes it a highly versatile building block, or "linker," in both complex organic synthesis and materials science, particularly in the rational design of metal-organic frameworks (MOFs) and coordination polymers.[1] Early research on this and related compounds focused on their potential as intermediates for pharmaceuticals and agrochemicals.[1]

Core Chemical and Physical Properties

The physicochemical properties of **3-(1H-imidazol-1-yl)benzoic acid** are crucial for its application in synthesis and materials design. While specific experimental data for this isomer can be limited, properties can be inferred from its structural analogs and the constituent functional groups.



Property	Value	Source(s)
Molecular Formula	C10H8N2O2	[2]
Molecular Weight	188.18 g/mol	[1]
Monoisotopic Mass	188.05858 Da	[2]
Appearance	Solid (typical)	
Solubility	Poorly soluble in water (<1 mg/mL); moderately soluble in polar aprotic solvents (e.g., DMF, DMSO). (Data for analog)	[3]
pKa (predicted)	Carboxylic Acid: ~4.2; Imidazole Ring: ~6.8 (Data for analog)	[3]
Stability	Stable under inert atmospheres; may be prone to decarboxylation at temperatures above 200°C. (Data for analog)	[3]

Spectroscopic Characteristics

Detailed experimental spectra for **3-(1H-imidazol-1-yl)benzoic acid** are not widely published. However, the expected spectroscopic signatures can be predicted based on its functional groups.

- ¹H & ¹³C NMR Spectroscopy:
 - \circ ¹H NMR: Signals for the imidazole protons are typically observed in the range of δ 7.2–7.8 ppm. The aromatic protons on the benzene ring would appear further downfield, generally between δ 7.5–8.2 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift. (Predicted from analogs)[3]



- ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, as well as for the aromatic carbons of both the benzene and imidazole rings.
- Infrared (IR) Spectroscopy:
 - A strong, characteristic absorption band for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹.[3]
 - A very broad absorption band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer would be present from approximately 2500 cm⁻¹ to 3300 cm⁻¹.[3]
 - Vibrations associated with the C-N and C=N bonds of the imidazole ring would also be present.

Experimental Protocols Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

The primary synthetic route to this compound involves the formation of a carbon-nitrogen bond between the benzoic acid and imidazole moieties, typically via a nucleophilic aromatic substitution or an Ullmann-type coupling reaction.

Objective: To synthesize **3-(1H-imidazol-1-yl)benzoic acid** from 3-bromobenzoic acid and imidazole.

Materials:

- 3-Bromobenzoic acid
- Imidazole
- Potassium carbonate (K₂CO₃) or other suitable base
- Copper(I) iodide (CuI) or other catalyst (for Ullmann coupling)
- Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
- Ethyl acetate



- Hexane
- Hydrochloric acid (HCl) for acidification
- Deionized water

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzoic acid (1.0 equivalent), imidazole (1.2-1.5 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of copper(I) iodide.
- Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.
- Reaction: Heat the mixture to a temperature between 80–120°C and stir for 12–24 hours.
 The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 (Methodology adapted from similar syntheses).[3]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with HCl to a pH of ~4-5 to precipitate the product.
- Extraction & Purification: Filter the crude product. If impurities are present, the product can
 be dissolved in a suitable organic solvent like ethyl acetate and washed with water. The
 organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under
 reduced pressure.
- Final Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



Reactants K2CO3 (Base) Cul (Catalyst) 3-Bromobenzoic Acid Imidazole Process/ Combine in DMF Heat (80-120°C) Stir for 12-24h Cool to RT Work-up & Purification Acidify with HCI Filter Crude Product Recrystallization or Column Chromatography Final Product:

General Synthesis Workflow

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3-(1H-imidazol-1-yl)benzoic acid

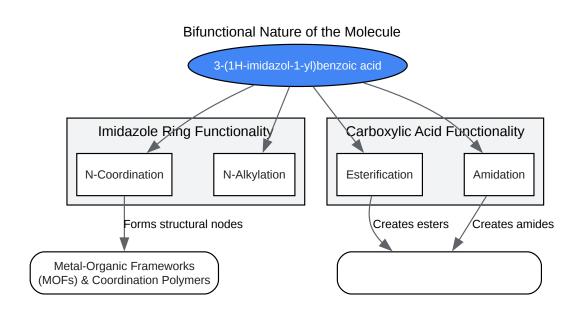
Caption: General workflow for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid.



Role in Materials Science and Organic Synthesis

3-(1H-imidazol-1-yl)benzoic acid is not typically associated with specific biological signaling pathways itself but serves as a critical component in the synthesis of larger, functional molecules and materials. Its bifunctional nature is the key to its utility.

- In Metal-Organic Frameworks (MOFs): The imidazole nitrogen acts as an excellent ligand for coordinating with a wide variety of metal ions (e.g., Zn²+, Cd²+, Co²+). Simultaneously, the carboxylate group can bridge between metal centers. This allows for the construction of extended, porous, and crystalline structures known as MOFs. The properties of these materials can be tuned for applications in gas storage, catalysis, and chemical sensing.[1]
- In Organic Synthesis: The carboxylic acid functional group can be readily converted into
 esters, amides, or acid chlorides, enabling its incorporation into more complex organic
 molecules, including potential pharmaceutical compounds. The imidazole ring can be further
 functionalized, for example, through N-alkylation.[1]



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Caption: Logical relationships stemming from the molecule's bifunctional nature.

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